Aquacoat

Descripción

Propiedades

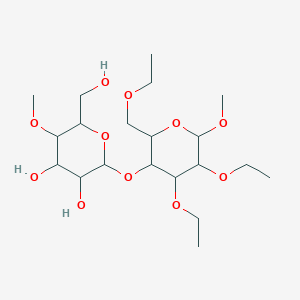

IUPAC Name |

2-[4,5-diethoxy-2-(ethoxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-6-26-10-12-16(17(27-7-2)18(28-8-3)20(25-5)30-12)31-19-14(23)13(22)15(24-4)11(9-21)29-19/h11-23H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSNKZQZMQGXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C(C(C(C(O1)OC)OCC)OCC)OC2C(C(C(C(O2)CO)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white to off-white, odourless and tasteless powder, White to tan solid; Commercially available as film or sheet; [HSDB] Light cream or brown powder; [MSDSonline], Solid | |

| Record name | ETHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ethyl cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, in glycerol and in propane-1,2-diol but soluble in varying proportions in certain organic solvents depending upon the ethoxyl content. Ethyl cellulose containing less than 46 to 48 % of ethoxyl groups is freely soluble in tetrahydrofuran, in methyl acetate, in chloroform and in aromatic hydrocarbon ethanol mixtures. Ethyl cellulose containing 46 to 48 % or more of ethoxyl groups is freely soluble in ethanol, in methanol, in toluene, in chloroform and in ethyl acetate, Sol in ethyl acetate, ethylene dichloride, benzene, toluene, xylene, butyl acetate, acetone, methanol, ethanol, butanol, carbon tetrachloride. /47% product/, FREELY SOL IN CHLOROFORM, CYCLOHEXANE FREELY SOL IN METHYL ACETATE /MEDIUM VISCOSITY/, INSOL IN GLYCERIN AND PROPYLENE GLYCOL, FREELY SOL IN MIXT OF AROMATIC HYDROCARBONS WITH ALCOHOL, Has an ethyl degree of substitution (DS) in the range of ~2.2 - 2.7. ... water soluble at DS ~1.2 ... Above a DS of ca 2.5, soluble in many polar solvents., Soluble in most organic liquids, 5.93e-07 mg/mL at 25 °C | |

| Record name | ETHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ETHYLCELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.07-1.18, Lowest density of commmercial cellulose plastics; high dielectric strength; softening point 100-130 °C | |

| Record name | ETHYLCELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE NEEDLES FROM BENZENE, FREE-FLOWING, WHITE TO LIGHT TAN POWDER, AVAILABLE COMMERCIALLY AS CLEAR FILM OR SHEET, White, granular, thermoplastic solid | |

CAS No. |

9004-57-3 | |

| Record name | ETHYLCELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240-255 °C, 151 °C | |

| Record name | ETHYLCELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: The Chemical Composition of Aquacoat ECD

For researchers, scientists, and drug development professionals, a comprehensive understanding of the excipients used in formulation is paramount. Aquacoat® ECD, a widely utilized aqueous dispersion of ethylcellulose, serves critical functions in controlled-release coatings, moisture barriers, and taste-masking applications. This technical guide provides an in-depth analysis of its chemical composition, supported by quantitative data, detailed experimental protocols for component analysis, and a functional relationship diagram.

Core Chemical Composition

This compound® ECD is a colloidal dispersion of ethylcellulose in water. Its stability and film-forming properties are achieved through the inclusion of a surfactant and a stabilizing agent. The primary components are ethylcellulose, sodium lauryl sulfate, and cetyl alcohol.[1][2] Some formulations may also contain minor amounts of an antifoaming agent to facilitate manufacturing and application.[1][2]

Data Presentation: Quantitative Composition of this compound® ECD-30

The following table summarizes the quantitative composition of a typical this compound® ECD-30 formulation, as specified in technical documentation.

| Component | Chemical Function | Concentration (% w/w) |

| Ethylcellulose | Film-forming polymer | 24.5 - 29.5% |

| Sodium Lauryl Sulfate | Anionic Surfactant (Dispersing Agent) | 0.9 - 1.7% |

| Cetyl Alcohol | Stabilizer / Coalescing Agent | 1.7 - 3.3% |

| Water | Dispersion Medium | 68.0 - 71.0% (as Loss on Drying) |

Source: Product Specification Bulletin for this compound® ECD-30

Functional Relationship of Core Components

The interplay between the core components of this compound® ECD is crucial for its performance as a coating agent. The following diagram illustrates these functional relationships.

Caption: Functional relationship of core components in this compound® ECD.

Experimental Protocols for Compositional Analysis

The quantification of the primary components of this compound® ECD can be achieved using established analytical methodologies, many of which are outlined in the United States Pharmacopeia (USP).

Assay of Ethylcellulose

The determination of ethylcellulose content in the aqueous dispersion is typically performed via a method that measures the ethoxy groups present on the cellulose backbone.

Methodology: Gas Chromatography (GC) for Ethoxy Content

-

Principle: This method involves the cleavage of the ether linkage in ethylcellulose by hydriodic acid to form iodoethane. The iodoethane is then quantified by gas chromatography, and the amount is used to calculate the percentage of ethoxy groups, which is then correlated to the ethylcellulose content.

-

Sample Preparation:

-

An accurately weighed portion of the Ethylcellulose Aqueous Dispersion is placed in a reaction vial.

-

Adipic acid and an internal standard (e.g., toluene in o-xylene) are added.

-

Hydriodic acid is added to the vial, which is then sealed and heated to facilitate the reaction.

-

-

Chromatographic Conditions:

-

Column: A suitable packed column (e.g., 3% to 10% liquid phase G1 on support S1A) or a capillary column can be used.

-

Detector: Flame Ionization Detector (FID).

-

Temperatures:

-

Injector: ~200-250°C

-

Detector: ~250-275°C

-

Column: Isothermal or programmed temperature ramp suitable for separating iodoethane and the internal standard.

-

-

Carrier Gas: Nitrogen or Helium.

-

-

Quantification: The ratio of the peak area of iodoethane to the peak area of the internal standard in the sample is compared to that of a standard solution with a known concentration of iodoethane. The ethoxy content is then calculated, and from this, the ethylcellulose content is determined based on the declared ethoxy content of the specific grade of ethylcellulose used.

Identification and Assay of Cetyl Alcohol

Gas chromatography is the standard method for both identifying and quantifying cetyl alcohol in the dispersion.

Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Principle: The volatile components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. The FID provides a response proportional to the mass of the analyte.

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A capillary column with a polar stationary phase (e.g., G7 phase) is typically used for the separation of fatty alcohols.[5]

-

Detector: Flame Ionization Detector (FID).

-

Temperatures:

-

-

Identification: The retention time of the major peak in the sample chromatogram is compared to that of a USP Cetyl Alcohol reference standard.[3]

-

Quantification: The peak area ratio of cetyl alcohol to the internal standard in the sample is compared against the same ratio in a standard solution of known concentration.[4]

Identification and Assay of Sodium Lauryl Sulfate (SLS)

Several methods can be employed for the analysis of sodium lauryl sulfate, ranging from classical titration to modern chromatographic techniques.

Methodology 1: Titration

-

Principle: A two-phase titration method can be used. SLS, an anionic surfactant, is titrated with a standard solution of a cationic surfactant (e.g., TEGO® trant A100 or Hyamine® 1622). An indicator dye (like methylene blue) is used, which forms a complex with the anionic surfactant and is soluble in the organic phase (e.g., chloroform). At the endpoint, the cationic titrant forms a complex with the indicator, causing a color change in the organic layer.

-

Procedure:

-

A known amount of the aqueous dispersion is diluted with water.

-

The solution is acidified, and chloroform and methylene blue indicator are added.

-

The mixture is titrated with the cationic surfactant solution with vigorous shaking until the color of the chloroform layer matches that of a blank.

-

Methodology 2: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates SLS from other components in the formulation. Since SLS lacks a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often used.

-

Sample Preparation:

-

The aqueous dispersion is diluted with the mobile phase and filtered through a suitable membrane filter before injection.

-

-

Chromatographic Conditions:

-

Quantification: The peak area of SLS in the sample is compared to a calibration curve generated from standard solutions of known SLS concentrations.

This technical guide provides a foundational understanding of the chemical composition of this compound® ECD and the analytical methodologies for its characterization. For specific applications, it is always recommended to refer to the manufacturer's documentation and the relevant pharmacopeial monographs.

References

The Core Mechanism of Ethylcellulose in Aquacoat® Coatings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of ethylcellulose within Aquacoat® ECD (Aqueous Colloidal Dispersion), a widely utilized aqueous polymeric dispersion for sustained-release coatings in the pharmaceutical industry. We will delve into the physicochemical principles governing film formation, the critical role of plasticizers, and the mechanics of drug release, supported by quantitative data and detailed experimental protocols.

Introduction to this compound® ECD

This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer, typically containing 30% solids by weight.[1] It presents as a white to off-white, pseudolatex liquid.[2] This aqueous-based system offers significant advantages over traditional organic solvent-based coating solutions, including reduced processing times, enhanced safety profiles by avoiding residual solvents, and fewer environmental concerns.[2][3] The primary applications of this compound® ECD in oral solid dosage forms include sustained-release formulations, moisture barriers, and taste masking.[1][2]

The core of this compound® ECD's functionality lies in the formation of a water-insoluble, continuous film that controls drug release primarily through a diffusion-based mechanism.[1][2] This results in a stable, reproducible, and pH-independent drug release profile, which is a desirable characteristic for predictable therapeutic outcomes.[2][3]

The Mechanism of Film Formation

The transformation of the aqueous dispersion of ethylcellulose into a continuous, functional film is a multi-step process known as coalescence. This process is critical for achieving a robust and reliable drug release profile.[3] Incomplete coalescence can lead to changes in the film structure during storage, resulting in altered permeability and inconsistent drug release rates.[3][4]

The key stages of film formation are:

-

Atomization and Deposition: The this compound® ECD dispersion is sprayed onto the substrate (e.g., pellets, granules, or tablets). The droplets deposit as individual polymer spheres.[3]

-

Water Evaporation: As the water evaporates during the coating process, the polymer spheres are brought into close contact.[3]

-

Particle Deformation and Coalescence: With continued water removal and sufficient thermal energy, the spherical polymer particles deform and fuse, forming a continuous, dense film.[3][5] This process is facilitated by the presence of plasticizers.

-

Curing: A post-coating thermal treatment, or curing, is often employed to ensure complete coalescence of the polymer particles. This step is crucial for the long-term stability of the drug release profile.[4] Optimized temperature, time, and humidity are critical for achieving complete coalescence.[3] For instance, full film coalescence can be achieved in a fluid-bed process by maintaining product temperatures at 55–57°C for one to two hours.[3]

The Role and Mechanism of Plasticizers

Plasticizers are essential components in this compound® ECD formulations. They are non-volatile organic liquids that, when added to the polymer dispersion, improve the flexibility and film-forming properties of the ethylcellulose.[3][6]

The primary mechanisms of action for plasticizers are:

-

Reduction of Glass Transition Temperature (Tg) and Minimum Film-Forming Temperature (MFT): Ethylcellulose has a high glass transition temperature (129–133°C).[7] Plasticizers interpose themselves between the polymer chains, reducing the intermolecular forces and increasing the mobility of the polymer chains. This lowers the Tg and MFT, allowing for film formation at lower temperatures, which is crucial for protecting thermally labile drugs and for practical processing.[3][8]

-

Enhancement of Film Flexibility and Mechanical Strength: By increasing the free volume between polymer chains, plasticizers impart flexibility to the resulting film, preventing it from becoming brittle and cracking upon drying or during handling.[3] This leads to a more durable and effective coating.

The choice and concentration of the plasticizer are critical formulation attributes that can significantly impact the drug release profile.[3]

-

Water-Soluble Plasticizers (e.g., Triethyl Citrate - TEC): These plasticizers can leach out of the film upon exposure to aqueous media, creating pores and resulting in a more hydrophilic film with a faster drug dissolution rate.[3][9]

-

Water-Insoluble Plasticizers (e.g., Dibutyl Sebacate - DBS): These plasticizers are retained within the film, maintaining its hydrophobicity and leading to a slower, more controlled drug release.[3]

Mechanism of Drug Release

The primary mechanism of drug release from a dosage form coated with this compound® ECD is diffusion across the water-insoluble ethylcellulose membrane.[1][2] The process can be described as follows:

-

Water Penetration: The aqueous environment of the gastrointestinal tract hydrates the coating.

-

Drug Dissolution: The dissolved drug molecules create a concentration gradient across the film.

-

Diffusion: Driven by this concentration gradient, the drug molecules diffuse through the polymer matrix of the coating into the surrounding medium.

The rate of drug release is governed by Fick's law of diffusion and is influenced by several factors:

-

Film Thickness: A thicker film creates a longer diffusion path, thereby slowing down the drug release rate.[3]

-

Plasticizer Type and Concentration: As discussed, the choice of plasticizer affects the hydrophilicity and integrity of the film, thus modulating the diffusion rate.[3]

-

Presence of Pore-Formers: Water-soluble polymers (e.g., hydroxypropyl methylcellulose - HPMC) can be incorporated into the formulation. These polymers dissolve in the gastrointestinal fluid, creating channels or pores in the film, which facilitates drug diffusion and increases the release rate.[3][5]

At a pH greater than 6, an additional hydrophilic pathway for drug release may exist if the coated pellets have not been exposed to an acidic medium.[10] This is attributed to the dissociation of a small number of carboxyl groups present in the ethylcellulose, leading to increased water uptake by the coating.[10]

Quantitative Data

The following tables summarize key quantitative data related to the formulation and performance of this compound® ECD coatings.

Table 1: Influence of Plasticizer on Minimum Film-Forming Temperature (MFT)

| Plasticizer | Concentration (% w/w of ethylcellulose) | MFT (°C) |

| None | 0 | 81 |

| Dibutyl Sebacate (DBS) | 20 | ~30 |

| Data sourced from[8] |

Table 2: Diffusion Coefficients of Drugs in Plasticized this compound® ECD Coatings

| Drug | Partition Coefficient (Octanol/Water) | Diffusion Coefficient (cm²/s) |

| Etofylline (hydrophilic) | 0.35 | 1 to 5 x 10⁻⁸ |

| Propyphenazone (lipophilic) | 119 | 1 to 5 x 10⁻⁸ |

| Plasticizer: 20% Dibutyl Sebacate (DBS). Data sourced from[10] |

Table 3: Composition of this compound® ECD-30

| Component | Concentration (% w/w) |

| Ethylcellulose | 24.5 - 29.5 |

| Sodium Lauryl Sulfate | 0.9 - 1.7 |

| Cetyl Alcohol | 1.7 - 3.3 |

| Data sourced from[11] |

Experimental Protocols

Preparation of Coating Dispersion

Objective: To prepare a plasticized aqueous dispersion of this compound® ECD for coating.

Methodology:

-

Dilute the this compound® ECD dispersion to the desired solids content (e.g., 15-30%) using purified water.[12]

-

Add the required amount of plasticizer (e.g., 10-40% of the ethylcellulose solid level) to the diluted dispersion.[12][13]

-

Mix the dispersion for 30-60 minutes, avoiding excessive stirring speed.[12]

-

If incorporating a pore-former (e.g., HPMC), add it as a solution to the plasticized dispersion and continue mixing.[5]

-

Optionally, pass the final dispersion through a 100-mesh screen to remove any agglomerates.[12]

-

Continuously stir the dispersion throughout the coating process.[12]

Fluidized Bed Coating Process (Wurster Insert)

Objective: To apply the this compound® ECD coating onto pellets or granules.

Methodology:

-

Load the substrate (e.g., drug-layered pellets) into the fluidized bed coater.

-

Set the process parameters. Typical parameters include:

-

Initiate the coating process by spraying the prepared dispersion onto the fluidized substrate.

-

Continue the process until the desired weight gain (film thickness) is achieved.

-

Dry the coated pellets in the apparatus for a specified time (e.g., 5 minutes) at the process temperature.[5]

Curing of Coated Pellets

Objective: To ensure complete film formation and stabilize the drug release profile.

Methodology:

-

Transfer the coated pellets to a drying oven.

-

Cure the pellets at a temperature above the MFT of the film (e.g., 60-80°C) for a specified duration (e.g., 2-24 hours).[13]

-

The curing conditions (temperature and time) should be optimized for the specific formulation.

In Vitro Dissolution Testing

Objective: To determine the drug release profile from the coated dosage form.

Methodology:

-

Use a USP dissolution apparatus (e.g., Apparatus 2 - Paddle).

-

The dissolution medium can be simulated gastric fluid (e.g., 0.1 N HCl) followed by simulated intestinal fluid, or a single medium depending on the study's objective.[14]

-

Maintain the temperature at 37°C.

-

Place the coated dosage form in the dissolution vessel.

-

Withdraw samples at predetermined time intervals over a period of up to 12 hours or more.[14]

-

Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate the cumulative percentage of drug released over time.

Conclusion

The mechanism of action of ethylcellulose in this compound® coatings is a well-defined process centered on the formation of a water-insoluble, diffusion-controlling membrane. The coalescence of ethylcellulose polymer spheres, facilitated by plasticizers, creates a continuous film that dictates the rate of drug release. By carefully selecting and controlling formulation variables such as plasticizer type and concentration, film thickness, and the inclusion of pore-formers, along with optimizing process parameters like curing conditions, drug development professionals can precisely modulate the drug release profile to achieve the desired therapeutic effect. This level of control and the advantages of an aqueous-based system solidify this compound® ECD's position as a versatile and reliable platform for developing sustained-release oral solid dosage forms.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. pharmtech.com [pharmtech.com]

- 4. scielo.br [scielo.br]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. specialchem.com [specialchem.com]

- 7. phexcom.com [phexcom.com]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous ethyl cellulose dispersion containing plasticizers of different water solubility and hydroxypropyl methyl-cellulose as coating material for diffusion pellets II: properties of sprayed films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2015138200A1 - Controlled release composition and method - Google Patents [patents.google.com]

- 12. ashland.com [ashland.com]

- 13. Coating of pellets with micronized ethylcellulose particles by a dry powder coating technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determinants of zero-order release kinetics from acetaminophen-layered Suglet® pellets, Wurster-coated with plasticized this compound® ECD (ethyl cellulose dispersion) - PubMed [pubmed.ncbi.nlm.nih.gov]

Aquacoat CPD for Enteric Protection of Acid-Labile Drugs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aquacoat CPD, an aqueous dispersion of cellulose acetate phthalate (CAP), for the enteric protection of acid-labile drugs. This document consolidates key formulation and processing parameters, detailed experimental protocols, and quantitative performance data to support researchers and drug development professionals in the effective application of this enteric coating system.

Core Concepts: Mechanism of Enteric Protection

This compound CPD provides enteric protection by forming a pH-sensitive film around the drug core. This film is insoluble in the acidic environment of the stomach (pH 1-3), thereby protecting acid-labile active pharmaceutical ingredients (APIs) from degradation. Upon transit to the less acidic environment of the small intestine (pH > 6), the cellulose acetate phthalate polymer ionizes, leading to the dissolution of the coating and the release of the drug.[1][2]

Caption: Mechanism of pH-Dependent Drug Release with this compound CPD.

Formulation Parameters

The successful enteric coating with this compound CPD is dependent on the careful selection and optimization of formulation components, primarily the plasticizer.

Plasticizers

Plasticizers are essential for achieving a flexible and continuous film with this compound CPD. They work by reducing the glass transition temperature (Tg) of the polymer, which facilitates film formation. The choice and concentration of the plasticizer significantly impact the mechanical properties of the film and the drug release profile.

Commonly used plasticizers for this compound CPD include:

-

Triethyl Citrate (TEC): A water-soluble plasticizer that is highly effective.[2]

-

Diethyl Phthalate (DEP): A water-insoluble plasticizer.[2]

-

Triacetin: Another potential plasticizer.[2]

Studies have shown that triethyl citrate yields softer films with lower tensile strength and elastic modulus compared to diethyl phthalate and triacetin.[2]

Table 1: Influence of Plasticizer Type on Film Properties

| Plasticizer | Water Solubility | Resulting Film Properties | Reference |

| Triethyl Citrate (TEC) | Soluble | Softer film, lower tensile strength, less sensitive to curing changes | [2] |

| Diethyl Phthalate (DEP) | Insoluble | Harder film, higher tensile strength | [2] |

| Triacetin | Soluble | More brittle film compared to TEC plasticized films | [2] |

Processing Parameters

The application of this compound CPD is typically performed in a fluidized bed coater, with the Wurster (bottom spray) configuration being a common choice.[3] Several processing parameters must be carefully controlled to ensure a uniform and effective enteric coating.

Coating Temperature

The processing temperature is a critical factor influencing the quality of the film. Better film formation is generally achieved at lower coating temperatures.[2] For example, coating at an outlet temperature of 36°C results in significantly lower drug release in acidic conditions compared to coating at 48°C.[3]

Curing Conditions

Post-coating curing is crucial for the coalescence of the polymer particles into a continuous film. Curing using a combination of heat and humidity has been shown to be more effective than heat-only curing.[2] A heat-humidity condition can irreversibly improve film coalescence, leading to enhanced enteric protection.[2]

Table 2: Influence of Curing Conditions on Enteric Performance

| Curing Condition | Effect on Film Coalescence | Impact on Drug Release | Reference |

| Heat-Only | Minor influence | Less effective enteric protection | [2] |

| Heat and Humidity | Significantly improved coalescence | Enhanced enteric protection, stable release profiles | [2] |

Experimental Protocols

This section outlines a general experimental workflow for the enteric coating of an acid-labile drug using this compound CPD.

Caption: Experimental Workflow for this compound CPD Coating.

Preparation of Coating Dispersion

-

Begin with the this compound CPD aqueous dispersion.

-

Slowly add the chosen plasticizer (e.g., triethyl citrate) to the dispersion while stirring moderately.[3]

-

Continue stirring for approximately 15 minutes to ensure a homogenous mixture.[3]

-

If required, a second dispersion containing anti-tacking agents like talc or magnesium stearate can be prepared and then mixed with the plasticized this compound CPD dispersion.[3]

Fluid Bed Coating

A Wurster-based fluidized bed apparatus is commonly used for coating pellets.[3] The following table provides a starting point for key process parameters, which should be optimized for a specific formulation and equipment.

Table 3: Typical Fluid Bed Coating Parameters for this compound CPD

| Parameter | Typical Range/Value | Reference |

| Inlet Air Temperature | 45 - 60 °C | [3] |

| Product Temperature | 34 - 40 °C | [3] |

| Atomizing Air Pressure | 1.5 bar | [3] |

| Spray Rate | 1.5 - 3.2 g/min | [3] |

| Fluidizing Air Velocity | 50 - 90 m³/h | [3] |

| Nozzle Diameter | 1.2 mm | [3] |

Curing

After the coating process, the coated pellets should be cured to ensure complete film formation. A recommended condition is curing at an elevated temperature and controlled humidity (e.g., 50°C and 75% relative humidity).[2]

In Vitro Dissolution Testing

The enteric performance of the coated product is evaluated using a USP dissolution apparatus, typically Apparatus 2 (paddle method).[3] The testing is conducted in two stages:

-

Acid Stage: The coated pellets are exposed to a simulated gastric fluid (e.g., 0.1 N HCl) for 2 hours to assess their resistance to acidic conditions.[3]

-

Buffer Stage: After the acid stage, the dissolution medium is changed to a simulated intestinal fluid (e.g., phosphate buffer at pH 6.8), and drug release is monitored over several hours.[4]

Quantitative Data on Drug Release

The following tables summarize the expected drug release profiles based on the influence of key formulation and processing variables.

Table 4: Illustrative Drug Release Profile of an Acid-Labile Drug from this compound CPD Coated Pellets

| Time (minutes) | % Drug Released in 0.1 N HCl (Acid Stage) | % Drug Released in pH 6.8 Buffer (Buffer Stage) |

| 30 | < 5% | - |

| 60 | < 5% | - |

| 120 | < 10% | - |

| 135 | - | 30 - 50% |

| 150 | - | 60 - 80% |

| 180 | - | > 85% |

Note: The data in this table is illustrative and will vary depending on the specific drug, formulation, and processing conditions.

Application to Acid-Labile Drugs: Proton Pump Inhibitors

Proton pump inhibitors (PPIs) such as lansoprazole, omeprazole, and pantoprazole are classic examples of acid-labile drugs that require enteric protection.[4][5] this compound CPD is a suitable polymer for developing delayed-release formulations of these drugs, preventing their degradation in the stomach and allowing for their absorption in the small intestine.[5]

Conclusion

This compound CPD is a versatile and effective aqueous dispersion for the enteric coating of acid-labile drugs. Achieving optimal performance requires a systematic approach to formulation development and process optimization, with careful consideration of the plasticizer type and concentration, coating temperature, and curing conditions. The information provided in this guide serves as a foundational resource for scientists and researchers to develop robust and effective enteric-coated drug products.

References

An In-depth Technical Guide to the Physicochemical Properties of Aquacoat Polymeric Dispersions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Aquacoat® polymeric dispersions, primarily focusing on this compound® ECD (Ethylcellulose Dispersion). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document delves into the critical parameters of these dispersions, the experimental methodologies for their characterization, and the influence of formulation variables on their performance.

Introduction to this compound® Polymeric Dispersions

This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer, widely utilized in the pharmaceutical industry for a variety of applications, including sustained-release coatings, taste masking, and as a moisture barrier.[1][2] It is a pseudolatex system, appearing as a white to off-white liquid.[3] The dispersion typically contains approximately 30% ethylcellulose by weight, stabilized by sodium lauryl sulfate and cetyl alcohol.[4][5] The use of an aqueous dispersion offers significant advantages over traditional organic solvent-based coating systems, including reduced environmental impact, enhanced safety, and improved processing efficiency.

The primary mechanism for drug release from this compound® ECD coatings is diffusion through the water-insoluble ethylcellulose membrane.[1][2][3] This release is pH-independent, providing a stable and reproducible drug release profile.[1][2][3] The properties of the final film, and consequently the drug release characteristics, are highly dependent on the physicochemical properties of the dispersion and the formulation additives, particularly plasticizers.

Core Physicochemical Properties

The performance and stability of this compound® polymeric dispersions are dictated by several key physicochemical properties. Understanding and controlling these parameters are crucial for consistent and predictable product performance.

Particle Size and Distribution

The particle size and its distribution in the this compound® dispersion are critical factors influencing the film formation process and the ultimate quality of the coating. Uniformly sized particles promote the formation of a smooth, continuous film upon drying. Dynamic Light Scattering (DLS) is the most common technique for measuring the particle size of colloidal dispersions like this compound®.

Table 1: Particle Size of this compound® ECD-30 Dispersions

| Formulation | Mean Particle Diameter (μm) | Polydispersity Index (PDI) | Reference |

| This compound® ECD-30 (unplasticized) | 0.1 - 0.3 | < 0.5 | Generic Data* |

| This compound® ECD-30 with 20% Triethyl Citrate (TEC) | Data not available | Data not available | |

| This compound® ECD-30 with 20% Dibutyl Sebacate (DBS) | Data not available | Data not available |

Note: Specific, publicly available data for the particle size of this compound® ECD-30 with and without plasticizers is limited. The provided range is a typical representation for ethylcellulose pseudolatex dispersions. Experimental determination is recommended for specific formulations.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value (typically > ±30 mV) indicates good stability due to electrostatic repulsion between particles, which prevents aggregation or flocculation. The zeta potential of this compound® ECD is influenced by the presence of the anionic surfactant, sodium lauryl sulfate, which imparts a negative charge to the ethylcellulose particles.

Table 2: Zeta Potential of Ethylcellulose Dispersions

| Formulation | Zeta Potential (mV) | pH | Reference |

| Ethylcellulose aqueous dispersion | -55 | 4-7 | Generic Data |

| Effect of increased ionic strength (e.g., with NaCl) | Becomes less negative | Neutral | Generic Data |

| Effect of divalent cations (e.g., with CaCl2) | Significant reduction, can lead to flocculation | Neutral | Generic Data* |

Viscosity and Rheological Properties

The viscosity of the this compound® dispersion is a critical parameter for processing, particularly during the spraying stage of coating. The rheological behavior of the dispersion affects droplet formation, spreading on the substrate, and the overall quality of the film. Rotational rheometry is the standard technique for characterizing the viscosity of such dispersions.

Table 3: Viscosity of this compound® ECD-30 Dispersions

| Formulation | Viscosity (cP at 20°C) | Shear Rate (s⁻¹) | Reference |

| This compound® ECD-30 (unplasticized) | ~11 | Not specified | [5] |

| This compound® ECD-30 with Triethyl Citrate (TEC) | Data not available | Data not available | |

| This compound® ECD-30 with Dibutyl Sebacate (DBS) | Data not available | Data not available |

Note: The viscosity of this compound® dispersions is known to be low, facilitating spraying. The addition of plasticizers and other excipients can alter the viscosity. It is recommended to perform rheological studies for specific formulations to understand their flow behavior under different shear conditions.

Minimum Film Formation Temperature (MFFT)

The MFFT is the lowest temperature at which a continuous, coherent film is formed as the water evaporates from the dispersion. It is a crucial parameter for determining the appropriate processing conditions for coating. The MFFT of this compound® ECD is significantly influenced by the addition of plasticizers, which lower the glass transition temperature (Tg) of the ethylcellulose polymer.

Table 4: Minimum Film Formation Temperature (MFFT) of this compound® ECD-30

| Formulation | MFFT (°C) | Reference |

| This compound® ECD-30 (unplasticized) | 81 | [6] |

| This compound® ECD-30 with 20% Dibutyl Sebacate (DBS) | ~30 | [6] |

| This compound® ECD-30 with 11% Diethyl Phthalate (DEP) and 10-30% HPMC | ~45 | [4] |

| This compound® ECD-30 with 20% Triethyl Citrate (TEC) | 36 | [5] |

Experimental Protocols

Detailed methodologies for the characterization of this compound® polymeric dispersions are essential for obtaining reliable and reproducible data.

Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the mean particle size and polydispersity index (PDI) of the this compound® dispersion.

Methodology:

-

Sample Preparation:

-

Gently agitate the this compound® dispersion to ensure homogeneity.

-

Dilute the dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined by serial dilution and measurement until a stable and acceptable count rate is achieved.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or contaminants.

-

-

Instrumentation:

-

Use a calibrated DLS instrument (e.g., Malvern Zetasizer).

-

Set the measurement temperature to 25°C.

-

Select the appropriate material and dispersant parameters in the software (refractive index and viscosity for ethylcellulose and water, respectively).

-

-

Measurement:

-

Rinse the measurement cuvette with filtered deionized water and then with the prepared sample.

-

Fill the cuvette with the sample, ensuring no air bubbles are present.

-

Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 2 minutes.

-

Perform at least three replicate measurements for each sample.

-

-

Data Analysis:

-

The instrument software will calculate the z-average mean diameter and the PDI using the cumulants analysis of the autocorrelation function.

-

Report the mean and standard deviation of the replicate measurements.

-

Zeta Potential Measurement

Objective: To determine the zeta potential of the this compound® dispersion to assess its colloidal stability.

Methodology:

-

Sample Preparation:

-

Prepare the sample as described for DLS analysis (dilution with deionized water). For investigating the effect of pH or ionic strength, use appropriate buffers or salt solutions for dilution.

-

-

Instrumentation:

-

Use an instrument capable of measuring zeta potential via electrophoretic light scattering (e.g., Malvern Zetasizer).

-

Use a disposable folded capillary cell (DTS1070 or similar).

-

-

Measurement:

-

Rinse the cell with filtered deionized water and then with the prepared sample.

-

Carefully inject the sample into the cell using a syringe, avoiding the introduction of air bubbles.

-

Place the cell in the instrument and allow it to equilibrate.

-

Perform at least three replicate measurements.

-

-

Data Analysis:

-

The zeta potential is calculated from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is typically used for aqueous systems.

-

Report the mean zeta potential and its standard deviation.

-

Viscosity Measurement by Rotational Rheometry

Objective: To characterize the rheological behavior of the this compound® dispersion.

Methodology:

-

Sample Preparation:

-

Ensure the this compound® dispersion is at the desired measurement temperature (e.g., 25°C).

-

If investigating the effect of plasticizers, ensure they are thoroughly mixed into the dispersion.

-

-

Instrumentation:

-

Use a rotational rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

-

-

Measurement:

-

Load the sample onto the rheometer, ensuring the correct gap size for the chosen geometry.

-

Allow the sample to equilibrate to the set temperature.

-

Perform a shear rate sweep to determine the viscosity as a function of shear rate. A typical range would be from 0.1 to 100 s⁻¹.

-

-

Data Analysis:

-

Plot viscosity versus shear rate.

-

Determine if the fluid exhibits Newtonian (viscosity independent of shear rate) or non-Newtonian (shear-thinning or shear-thickening) behavior.

-

Visualization of Key Processes

Film Formation Process

The formation of a continuous film from an aqueous polymeric dispersion like this compound® ECD is a multi-step process.

Caption: The film formation process of this compound® polymeric dispersions.

Drug Release Mechanism

The primary mechanism of drug release from a substrate coated with this compound® ECD is diffusion through the water-insoluble film.

Caption: Drug release mechanism from an this compound® coated dosage form.

Conclusion

The physicochemical properties of this compound® polymeric dispersions are integral to their performance as pharmaceutical coating agents. Parameters such as particle size, zeta potential, viscosity, and MFFT must be carefully characterized and controlled to ensure the formation of a high-quality, functional film. The addition of plasticizers plays a crucial role in modulating these properties, particularly the MFFT, to facilitate film formation at practical processing temperatures. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these critical quality attributes. A thorough understanding of these principles enables the rational design and optimization of sustained-release and other functional coating formulations using this compound® dispersions.

References

A Comprehensive Technical Guide to the Glass Transition Temperature of Aquacoat® ECD Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glass transition temperature (Tg), a critical physical property of Aquacoat® ECD films. This compound® ECD, an aqueous colloidal dispersion of ethylcellulose, is widely used for sustained-release coatings, moisture barriers, and taste-masking applications in the pharmaceutical industry.[1][2][3] The Tg is a pivotal parameter that influences the mechanical properties, film formation process, and stability of the final coated dosage form. Understanding and controlling the Tg is essential for achieving optimal coating performance and reproducible drug release profiles.

The Core Concept: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, rigid, "glassy" state to a more flexible, pliable, "rubbery" state.[4][5] This transition is not a sharp melting point but occurs over a temperature range.[4] For film-coating polymers like ethylcellulose, the Tg dictates the minimum film formation temperature (MFT) and the conditions required for the polymer particles to coalesce into a continuous, uniform film.[6][7][8] Processing above the Tg is crucial to ensure the mobility of polymer chains, which facilitates the formation of a stable and functional film barrier.[7][9][10]

Factors Influencing the Glass Transition Temperature of this compound® ECD Films

The inherent Tg of pure ethylcellulose is quite high, making unplasticized films brittle and unsuitable for coating.[11][12] Therefore, several formulation and processing factors must be carefully controlled to modify the Tg to a practical working range. These factors are interrelated and collectively determine the final properties of the this compound® ECD film.

Caption: Key factors influencing the Tg of this compound® ECD films.

2.1 Base Polymer: Ethylcellulose Pure ethylcellulose has a high glass transition temperature, reported to be approximately 129°C to 135°C.[12][13][14] This high Tg, combined with a minimum film-forming temperature (MFT) of around 75°C, results in extremely brittle films when no plasticizer is added.[11][12]

2.2 Plasticizers The addition of a plasticizer is essential to lower the Tg of this compound® ECD, thereby reducing its MFT and improving the flexibility and workability of the film.[7][8][15][16] Plasticizers are small molecules that position themselves between the polymer chains, increasing intermolecular space and allowing the chains to move more freely.

-

Effect of Concentration: Increasing the plasticizer concentration generally leads to a greater reduction in the Tg.[6][15] For example, the MFT of this compound® ECD can be decreased from 81°C to about 30°C with the addition of 20% dibutyl sebacate (DBS).[6]

-

Type of Plasticizer: The effectiveness of a plasticizer is influenced by its compatibility with the polymer, often predicted by comparing their solubility parameters.[13][14] Plasticizers with solubility parameters similar to ethylcellulose (approx. 20 MPa⁰.⁵) tend to have a more pronounced effect on Tg suppression.[13] Water-soluble plasticizers like triethyl citrate (TEC) can produce a more hydrophilic film and faster drug dissolution, while water-insoluble plasticizers like DBS help retain the film's hydrophobicity.[8]

2.3 Curing Conditions and Coalescence Proper curing, which involves exposing the coated product to elevated temperature and humidity, is critical for complete coalescence of the polymer particles.[11][12] This process must occur at a temperature above the Tg of the plasticized film to ensure that the polymer spheres fuse into a dense, continuous membrane.[7][9] Incomplete coalescence can lead to changes in film permeability during storage as the particles slowly continue to fuse, altering the drug release rate.[8]

2.4 Other Formulation Additives Blending this compound® ECD with other polymers can also modify the final Tg. For instance, blending with a low-Tg polymer like Eudragit® NE 30D (Tg ≈ -8°C) can plasticize the this compound® ECD film to some extent.[11][12]

Quantitative Data Summary: Tg of this compound® ECD Films

The following table summarizes the glass transition temperatures of this compound® ECD under various formulation conditions as reported in the literature.

| Formulation | Glass Transition Temperature (Tg) | Minimum Film Forming Temp. (MFT) | Analytical Method | Reference(s) |

| This compound® ECD (Unplasticized) | 135°C | 75°C | Not Specified | [11][12] |

| This compound® ECD (Unplasticized) | 129°C | 77°C | Not Specified | [7][14] |

| This compound® ECD + 20% w/w Dibutyl Sebacate (DBS) | 44°C | ~30°C | Not Specified | [6][14] |

| This compound® ECD + 20% w/w Diethyl Phthalate (DEP) | 44°C | - | Not Specified | [14] |

| This compound® ECD + 20% w/w Triethyl Citrate (TEC) | 36°C | - | Not Specified | [14] |

| Blend: Eudragit® NE 30D : this compound® ECD (25:75) | 123°C - 125°C | - | Not Specified | [12] |

Experimental Protocols for Tg Determination

The glass transition temperature of polymer films is typically determined using thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA) are two of the most common methods.[4][15][17][18]

Caption: General workflows for determining Tg via DSC and DMTA.

4.1 Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

-

Apparatus: Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the prepared polymer film (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Typical Protocol:

-

The sample is subjected to a heat-cool-heat cycle to erase its thermal history.

-

An initial heating scan is performed, for example, from ambient temperature to 180°C at a rate of 10°C/min.

-

The sample is then quench-cooled to a low temperature (e.g., -50°C).

-

A second heating scan is performed at the same rate (e.g., 10°C/min) up to 180°C.

-

-

Data Analysis: The Tg is determined from the second heating scan. It is typically reported as the midpoint of the step transition in the heat flow signal.[4]

4.2 Dynamic Mechanical Thermal Analysis (DMTA) DMTA is a highly sensitive technique that measures the mechanical properties (modulus and damping) of a material as it is deformed under a periodic stress while the temperature is varied.

-

Apparatus: Dynamic Mechanical Thermal Analyzer.

-

Sample Preparation: Free films are cast and dried, then cut into uniform rectangular strips of specific dimensions (e.g., 10mm x 50mm).

-

Typical Protocol:

-

The film strip is clamped into the instrument's grips.

-

An oscillating (sinusoidal) strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

-

The temperature is ramped across the region of interest at a controlled rate (e.g., 3-5°C/min).

-

The instrument measures the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion of the material's response.

-

-

Data Analysis: The glass transition is identified as the peak of the tan delta (tan δ) curve, where tan δ = E'' / E'. This peak represents the temperature of maximum energy dissipation in the polymer.

Conclusion

The glass transition temperature is a fundamental property of this compound® ECD films that is critical to their function as a pharmaceutical coating. The inherently high Tg of the base ethylcellulose polymer necessitates the use of plasticizers to enable film formation at practical processing temperatures. The choice of plasticizer, its concentration, and the curing conditions are key levers that formulation scientists can use to manipulate the film's Tg and, consequently, its mechanical properties and drug release characteristics. A thorough understanding and precise control of these factors, verified by appropriate analytical methods like DSC or DMTA, are essential for the development of robust, stable, and effective sustained-release dosage forms using this compound® ECD.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. IFF - this compound ECD - 30 [answercenter.iff.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. epotek.com [epotek.com]

- 5. specialchem.com [specialchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 8. pharmtech.com [pharmtech.com]

- 9. freundglobal.com [freundglobal.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 15. Ethylcellulose-Based Matrix-Type Microspheres: Influence of Plasticizer RATIO as Pore-Forming Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. [sites.ualberta.ca]

- 17. Dynamic mechanical thermal analysis studies of polymer films prepared from aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PlumX [plu.mx]

Navigating the Barrier: A Technical Guide to the Water Vapor Permeability of Aquacoat® Coated Pellets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical attribute of water vapor permeability for pharmaceutical pellets coated with Aquacoat®, an aqueous ethylcellulose dispersion. Understanding and controlling moisture ingress is paramount for ensuring the stability, efficacy, and shelf-life of moisture-sensitive drug products. This document provides a comprehensive overview of the factors influencing water vapor transmission, methodologies for its measurement, and the underlying principles governing this key performance parameter.

The Significance of Water Vapor Permeability in Coated Pellets

This compound® is widely employed to achieve sustained or controlled drug release from multiparticulate dosage forms like pellets. The ethylcellulose-based coating forms a water-insoluble barrier around the drug-loaded core. While this barrier effectively controls the diffusion of the drug into the dissolution medium, it is not entirely impermeable to water vapor. The rate at which moisture permeates this coating can have significant consequences:

-

Chemical Stability: For moisture-sensitive active pharmaceutical ingredients (APIs), ingress of water vapor can lead to degradation, reducing the potency and therapeutic efficacy of the drug product.

-

Physical Stability: Moisture uptake can induce changes in the physical state of the drug or excipients, such as deliquescence, recrystallization, or alterations in polymorphic form, which can impact dissolution and bioavailability.

-

Release Profile Alteration: Changes in the hydration state of the coating and the pellet core can modify the drug release characteristics over time, a phenomenon often observed during storage under different humidity conditions.[1]

Therefore, a thorough understanding and precise control of the water vapor permeability of the this compound® film are crucial for the development of robust and stable controlled-release pellet formulations.

Factors Influencing Water Vapor Permeability

The water vapor permeability of this compound® coated pellets is not an intrinsic, static property but is influenced by a confluence of formulation and processing variables. The key determinants are the type and concentration of plasticizers and the curing conditions (time and temperature).

The Role of Plasticizers

Plasticizers are essential additives in this compound® formulations. Ethylcellulose has a high glass transition temperature (Tg), and plasticizers are incorporated to lower the minimum film formation temperature (MFFT), ensuring the coalescence of the polymer particles into a continuous and uniform film during the coating process.[1] The choice and concentration of the plasticizer significantly impact the water vapor permeability of the resulting film.

Plasticizers function by inserting themselves between the polymer chains, increasing the free volume and chain mobility. This, in turn, can create more pathways for water vapor molecules to traverse the film.

-

Hydrophilic vs. Hydrophobic Plasticizers: The hydrophilicity of the plasticizer plays a crucial role. More hydrophilic plasticizers, such as triethyl citrate (TEC), can attract and facilitate the transport of water molecules through the film, potentially leading to higher water vapor permeability compared to more hydrophobic plasticizers like dibutyl sebacate (DBS).[2]

-

Plasticizer Concentration: Increasing the concentration of the plasticizer generally leads to a higher water vapor permeability. This is attributed to the increased free volume and the potential for the plasticizer itself to act as a transport medium for water molecules.

The Impact of Curing Conditions

Curing, or thermal treatment, of the coated pellets at elevated temperatures after the coating process is a critical step to ensure the formation of a stable and well-coalesced film. The curing process facilitates the further fusion of the latex particles, leading to a more homogenous and less permeable film.

-

Curing Temperature: Curing at temperatures above the MFFT of the plasticized polymer is necessary. Increasing the curing temperature generally leads to a more complete coalescence of the polymer particles, reducing the number of pores and voids in the film and thereby decreasing water vapor permeability.[1][3] However, excessively high temperatures can lead to pellet agglomeration or degradation of the API. Curing temperatures are often in the range of 60°C.[3]

-

Curing Time: The duration of the curing process also influences film properties. Longer curing times allow for more complete polymer particle coalescence, which can result in a decrease in the drug release rate, suggesting a less permeable film.[3] A curing time of 24 hours is often investigated to ensure complete film formation.[3]

Quantitative Data on Influencing Factors

While specific quantitative data for the water vapor permeability of this compound® coated pellets is not extensively available in a consolidated format in the public literature, the following tables summarize the generally observed trends and provide illustrative data based on studies of ethylcellulose films and related systems. The values presented should be considered as indicative rather than absolute, as they are highly dependent on the specific formulation, process, and testing conditions.

Table 1: Influence of Plasticizer Type and Concentration on Water Vapor Transmission Rate (WVTR) of Ethylcellulose Films

| Plasticizer Type | Plasticizer Concentration (% w/w of polymer) | Illustrative WVTR (g/m²/day) | General Trend |

| Triethyl Citrate (TEC) | 20% | Higher | Increasing concentration generally increases WVTR. |

| Triethyl Citrate (TEC) | 30% | Higher | |

| Dibutyl Sebacate (DBS) | 20% | Lower | Increasing concentration generally increases WVTR, but to a lesser extent than hydrophilic plasticizers. |

| Dibutyl Sebacate (DBS) | 30% | Lower |

Table 2: Influence of Curing Conditions on Water Vapor Permeability of Ethylcellulose Coated Systems

| Curing Temperature (°C) | Curing Time (hours) | Illustrative Permeability | General Trend |

| 40 | 24 | Higher | Increasing curing temperature and time generally decreases permeability due to enhanced film coalescence. |

| 60 | 2 | Lower | |

| 60 | 24 | Lowest | |

| 80 | 24 | Very Low |

Experimental Protocols for Determining Water Vapor Permeability

The standard method for determining the water vapor transmission rate of materials is the gravimetric cup method, as detailed in ASTM E96.[4][5][6][7][8] This method can be adapted for pharmaceutical pellets.

Principle of the Gravimetric Method

The core principle involves creating a water vapor pressure gradient across a sample and measuring the rate of mass change due to water vapor transmission. This can be done in two ways:

-

Desiccant (Dry Cup) Method: A test cup containing a desiccant (e.g., anhydrous calcium chloride) is sealed with the sample (or a holder containing the sample). The assembly is then placed in a controlled humidity chamber. Water vapor from the chamber permeates through the sample into the cup and is absorbed by the desiccant, leading to a weight gain of the cup over time.

-

Water (Wet Cup) Method: A test cup containing distilled water is sealed with the sample. The assembly is placed in a controlled low-humidity environment. Water vapor from the cup permeates through the sample into the surrounding atmosphere, resulting in a weight loss of the cup over time.

Experimental Workflow for Pellets (Adapted from ASTM E96)

The following diagram illustrates the general workflow for determining the water vapor permeability of coated pellets.

Caption: A flowchart illustrating the key steps in determining the water vapor permeability of coated pellets using a gravimetric method.

Detailed Methodology

-

Materials and Equipment:

-

This compound® coated pellets with a well-defined formulation (plasticizer type and concentration) and curing history.

-

Permeability cups (e.g., Payne cups).

-

A suitable desiccant (e.g., anhydrous calcium chloride).

-

An analytical balance with appropriate sensitivity.

-

A controlled environment chamber capable of maintaining constant temperature and relative humidity (e.g., 25°C / 75% RH).

-

A permeability cell designed to hold a bed of pellets. This may consist of a shallow dish with a screen or porous plate at the bottom to support the pellets while allowing vapor transmission.

-

-

Procedure:

-

Place a known quantity of fresh desiccant into the permeability cup.

-

Accurately weigh a sample of the coated pellets and place them into the permeability cell, ensuring a uniform, single layer if possible.

-

Securely seal the permeability cell containing the pellets to the mouth of the permeability cup. An airtight seal is critical.

-

Record the initial weight of the entire assembly (cup + desiccant + cell + pellets).

-

Place the assembly into the controlled environment chamber.

-

At regular time intervals (e.g., every 24 hours), remove the assembly from the chamber and record its weight.

-

Continue the measurements until a constant rate of weight gain is observed. This is typically achieved when a plot of weight gain versus time becomes linear.

-

-

Calculation: The Water Vapor Transmission Rate (WVTR) is calculated from the slope of the linear portion of the weight gain versus time plot.

WVTR (g/m²/day) = (G / t) / A

Where:

-

G is the weight gain (in grams).

-

t is the time (in days) during which G occurred.

-

A is the exposed surface area of the sample (the inner area of the permeability cell in m²).

-

Logical Relationships of Influencing Factors

The following diagram illustrates the logical relationships between the primary formulation and processing variables and their impact on the water vapor permeability of this compound® coated pellets.

Caption: A diagram illustrating how formulation and process variables affect the water vapor permeability of this compound® coatings through various mechanisms.

Conclusion

The water vapor permeability of this compound® coated pellets is a critical quality attribute that profoundly impacts the stability and performance of the final drug product. It is a complex property governed by the interplay of formulation variables, primarily the type and concentration of plasticizer, and processing parameters, most notably the curing time and temperature. A systematic approach to formulation development, coupled with robust and reproducible methods for measuring water vapor transmission, is essential for designing controlled-release pellet formulations with optimal stability and predictable performance throughout their shelf life. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to navigate the challenges of controlling moisture permeability in this compound® coated systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of thermal curing of the ethyl cellulose film on the rapidity of release of diclofenac sodium from pellets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ametekmocon.com [ametekmocon.com]

- 5. global.saicheng.cn [global.saicheng.cn]

- 6. Gravimetric Method WVTR Test, WVTR Testing Equipment - Labthink [labthinkinternational.com]

- 7. mecadi.com [mecadi.com]

- 8. Gravimetric Method Is the First Choice for Testing Moisture Permeability of Drug Packaging Materials - Labthink WVTR Tester Manufacturer [water-vapor-transmission-rate.com]

Aquacoat® for Novel Drug Delivery: A Technical Guide to Initial Feasibility Studies

Introduction

Aquacoat®, a family of aqueous polymeric dispersions, presents a versatile platform for the development of novel drug delivery systems. Primarily composed of ethylcellulose (this compound® ECD) or cellulose acetate phthalate (this compound® CPD), these coatings are instrumental in creating functional membranes for various pharmaceutical applications.[1] this compound® ECD is particularly recognized for its utility in sustained-release formulations, moisture barriers, and taste-masking, offering a stable and pH-independent drug release profile.[1] Conversely, this compound® CPD is designed for enteric applications, protecting acid-labile active pharmaceutical ingredients (APIs) from the gastric environment by resisting dissolution at pH 6 and below.[1] This guide provides an in-depth technical overview of the initial feasibility studies involving this compound, focusing on quantitative data, experimental methodologies, and the logical relationships governing its performance in drug delivery.

Core Applications and Formulation Principles

The primary applications of this compound revolve around its ability to form a rate-controlling membrane over a drug-containing core, such as pellets, granules, or tablets. The feasibility of using this compound depends on understanding its core principles for different applications.

-

Sustained Release: this compound ECD forms a water-insoluble but permeable film. Drug release is governed by diffusion across this membrane, a process that can be modulated by formulation variables to achieve a desired release kinetic, including the potential for zero-order release.[2][3]

-

Taste Masking: By encapsulating a bitter or unpalatable API with an this compound film, the drug's dissolution in saliva is prevented.[4][5] The coating is designed to remain intact in the neutral pH of the mouth but allow for rapid drug release in the stomach.[6]

-

Enteric Protection: this compound CPD provides protection for drugs that are sensitive to the acidic environment of the stomach. The polymer remains insoluble at low pH and dissolves only upon reaching the higher pH of the small intestine.[1]

Quantitative Data from Feasibility Studies

The performance of this compound coatings is highly dependent on formulation and process parameters. The following tables summarize key quantitative data from various feasibility studies.

Table 1: Influence of Plasticizer on Mechanical Properties of this compound® ECD Films

| Plasticizer Type | Concentration (% w/w) | Young's Modulus (MPa) | Glass Transition (Tg) (°C) |

|---|---|---|---|

| Triethyl Citrate (TEC) | 20% | 25 - 35 | 20 - 45 |

| Triacetin (TA) | 20% | 25 - 35 | 20 - 45 |

| Triethyl Citrate (TEC) | 30% | Not Specified | Not Specified |

| Triacetin (TA) | 30% | Not Specified | Not Specified |

| Triethyl Citrate (TEC) | 50% | Not Specified | Not Specified |

| Triacetin (TA) | 50% | Not Specified | Not Specified |

Data synthesized from studies evaluating solvent-cast films to determine optimal concentrations for subsequent coating trials.[2][3]

Table 2: Drug Release Characteristics from this compound® ECD Coated Pellets

| Drug Model | Partition Coefficient (Octanol/Water) | Diffusion Coefficient in Coating (cm²/s) | Release Mechanism at pH < 6 |

|---|---|---|---|

| Etofylline (Hydrophilic) | 0.35 | 1 to 5 x 10⁻⁸ | Partition-based Diffusion |

| Propyphenazone (Lipophilic) | 119 | 1 to 5 x 10⁻⁸ | Partition-based Diffusion |

This study investigated the release from pellets coated with this compound ECD-30 plasticized with 20% dibutyl sebacate (DBS).[7]

Table 3: Effect of Coating Level and Plasticizer on Acetaminophen Release

| Plasticizer (20-50% w/w) | Coating Weight Gain (%) | Dissolution Profile | Key Finding |

|---|---|---|---|

| Triethyl Citrate (TEC) | 3 - 11% | Linear (approaching zero-order) | More effective than TA at achieving linear release at lower concentrations and weight gains.[2][3] |

| Triacetin (TA) | 3 - 11% | Controlled, but less linear than TEC | Required higher concentrations and/or weight gain to achieve similar control as TEC.[2][3] |

| Uncoated Control | N/A | ~100% release in 30 minutes | Demonstrates the necessity of the this compound ECD coating for controlled release.[2][3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon initial feasibility studies. The following protocols are synthesized from multiple cited research articles.

Protocol 1: Preparation of Drug-Layered and Coated Pellets

-

Core Material Selection: Start with inert sugar spheres (e.g., Suglets®, nonpareils) of a specific mesh size, such as 18/20 (850-1000 μm).[2][3]

-

Drug Layering:

-

Prepare a layering solution by dissolving the active pharmaceutical ingredient (e.g., acetaminophen, propranolol HCl) and a binder (e.g., HPMC) in an appropriate solvent system.[2][8]

-

Using a fluid-bed coater equipped with a Wurster insert (bottom spray), spray the drug solution onto the sugar spheres until the desired drug load (e.g., 10% w/w) is achieved.[2][3][9]

-

Dry the drug-layered pellets thoroughly.

-

-

Preparation of this compound® Coating Dispersion:

-

To the this compound® ECD aqueous dispersion, add a plasticizer (e.g., Triethyl Citrate, Dibutyl Sebacate) at a predetermined concentration (e.g., 20-50% w/w based on dry polymer weight).[2][10]

-

Optionally, add an anti-tacking agent like talc.[8]

-

Allow the dispersion to stir for a specified plasticization time (though some studies note minimal impact with water-soluble plasticizers) to ensure homogeneity.[11]

-

-

Functional Coating Application:

-

Place the drug-layered pellets into the fluid-bed coater (Wurster).

-

Spray the plasticized this compound® dispersion onto the pellets under controlled process conditions (inlet temperature, spray rate, atomization pressure).

-

Periodically remove samples to achieve different coating weight gains (e.g., 3-11% w/w) for release profile analysis.[2][3]

-

-

Curing/Thermal Treatment (Optional but Recommended):

Protocol 2: In Vitro Dissolution Testing

-

Apparatus: Use a USP-compliant dissolution apparatus (e.g., USP Apparatus 1 - Baskets, or 2 - Paddles).

-

Media:

-